2,3-Dichloro-6-fluorobenzodifluoride
Overview
Description
2,3-Dichloro-6-fluorobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F3. It is a derivative of benzodifluoride, where two chlorine atoms and one fluorine atom are substituted at the 2, 3, and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-fluorobenzodifluoride typically involves the halogenation of benzodifluoride derivatives. One common method is the direct fluorination of 2,3-dichlorobenzodifluoride using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product. The use of automated systems ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Scientific Research Applications
2,3-Dichloro-6-fluorobenzodifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzodifluoride involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s halogen atoms play a crucial role in its reactivity, enabling it to participate in substitution, oxidation, and reduction reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzotrifluoride: Similar structure but with three fluorine atoms instead of one.
2,3-Dichloro-6-fluorobenzaldehyde: Contains an aldehyde group instead of difluoride.
Uniqueness
2,3-Dichloro-6-fluorobenzodifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
1,2-dichloro-3-(difluoromethyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFXYRYAWAABTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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